molecular formula C11H8F3NO2S B3001552 Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 2379918-61-1

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B3001552
CAS No.: 2379918-61-1
M. Wt: 275.25
InChI Key: PQEADUXRKMYYBT-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H8F3NO2S and its molecular weight is 275.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate has been utilized in the synthesis of various chemical compounds. One study involved the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff Bases, which showed promising antibacterial, antifungal, and anti-inflammatory activities (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Synthesis Methods

  • Research has been conducted on developing facile and general routes to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, demonstrating broad functional group tolerance in these reactions (Sheng, Fan, & Wu, 2014).
  • Another study elaborated on the electrochemical reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates, providing insights into the electrochemical behavior and reduction products of these compounds (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, was studied to understand its composition and stability, which is essential for potential applications in pharmaceuticals and materials science (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Anti-Cancer Potential

  • Some derivatives of benzothiophene, like ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, have been synthesized and evaluated for their anti-cancer properties against several tumor cell lines, indicating the potential of this compound derivatives in cancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound’s mode of action is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that sm cross-coupling reactions, in which similar compounds participate, are key in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

For instance, the trifluoromethyl group is known to affect the lipophilicity and metabolic stability of a compound .

Result of Action

The compound’s potential role in sm cross-coupling reactions suggests it may contribute to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Action Environment

The action, efficacy, and stability of Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which similar compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)7-5(11(12,13)14)3-2-4-6(7)18-9/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEADUXRKMYYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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